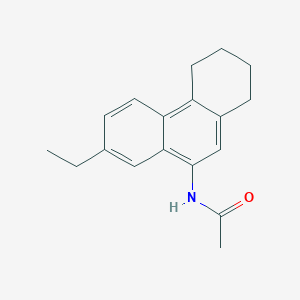
n-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide is an organic compound with a complex structure that includes a phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide typically involves the reaction of 7-ethyl-1,2,3,4-tetrahydrophenanthrene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes.
Comparison with Similar Compounds
- N-(2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide
- N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide
Comparison: N-(7-Ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide is unique due to its specific structural features, such as the ethyl group at the 7-position and the tetrahydrophenanthrene core. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for further research and development.
Properties
CAS No. |
5472-21-9 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(7-ethyl-1,2,3,4-tetrahydrophenanthren-9-yl)acetamide |
InChI |
InChI=1S/C18H21NO/c1-3-13-8-9-16-15-7-5-4-6-14(15)11-18(17(16)10-13)19-12(2)20/h8-11H,3-7H2,1-2H3,(H,19,20) |
InChI Key |
BWWDHNIPRVBPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C3CCCCC3=C2C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















